An In-depth Technical Guide to the Mechanism of Action of Relomycin (Tylosin D)
An In-depth Technical Guide to the Mechanism of Action of Relomycin (Tylosin D)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relomycin, also known as Tylosin D, is a 16-membered macrolide antibiotic that exhibits potent bacteriostatic activity, primarily against Gram-positive bacteria. Its therapeutic efficacy stems from its ability to selectively inhibit bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of Relomycin, detailing its interaction with the bacterial ribosome, the kinetics of this interaction, and its impact on bacterial viability. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its mechanism, and presents visual representations of the underlying molecular processes and experimental workflows.
Core Mechanism of Action: Targeting the Bacterial Ribosome
Relomycin's primary cellular target is the 50S subunit of the bacterial ribosome . By binding to this subunit, it effectively stalls protein synthesis, a process essential for bacterial growth and replication.[1]
Binding Site within the Nascent Peptide Exit Tunnel (NPET)
Relomycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which newly synthesized polypeptide chains emerge.[2][3] Its strategic location allows it to physically obstruct the passage of the elongating peptide chain, leading to premature termination of translation.[2][4]
The binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA) . Key nucleotide residues involved in the interaction include those in the central loop of domain V and the loop of hairpin 35 in domain II.[5] Specifically, nucleotides A2058 and G748 (E. coli numbering) are critical for the binding of Tylosin D.[2][6][7]
Molecular Interactions and the Role of Glycosylation
The unique structural features of Tylosin D, particularly its glycosylation pattern, are crucial for its high-affinity binding. It possesses a mycaminose sugar at the C5 position and a mycinose sugar at the C14 position of its 16-membered macrolactone ring.[2] These sugar moieties extend into the NPET and form specific contacts with the rRNA, anchoring the drug molecule in its binding pocket.
Furthermore, crystallographic studies have revealed that the ethylaldehyde substituent at the C6 position of the macrolactone ring of 16-membered macrolides like tylosin can form a reversible covalent bond with the N6 amine of adenine A2062 (E. coli numbering).[3][8] This covalent interaction likely contributes to the slow-binding and slowly reversible inhibition observed with Tylosin D.[9]
Inhibition of Peptidyl Transfer and Polypeptide Elongation
The binding of Relomycin within the NPET has two primary consequences for protein synthesis:
-
Interference with Peptide Bond Formation: Although not its primary mode of inhibition, the proximity of the bound drug to the peptidyl transferase center (PTC) can interfere with the correct positioning of the aminoacyl-tRNA in the A-site, thereby hindering peptide bond formation.[10]
-
Blockade of the Nascent Peptide Chain: The most significant inhibitory effect is the physical obstruction of the NPET. As the nascent polypeptide chain grows, it collides with the bound Relomycin molecule, leading to the dissociation of the peptidyl-tRNA from the ribosome and termination of translation.[2][5]
The overall mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of Tylosin D with the bacterial ribosome and its antibacterial activity.
Table 1: Ribosome Binding Affinity and Kinetics of Tylosin
| Parameter | Value | Organism/System | Reference |
| Inhibition Constant (Ki) | 3 µM | E. coli ribosomal complex | [9] |
| Association Rate Constant (k_on) | 1.5 min⁻¹ | E. coli ribosomal complex | [9] |
| Dissociation Rate Constant (k_off) | 2.5 x 10⁻³ min⁻¹ | E. coli ribosomal complex | [9] |
| IC50 | 0.31 ± 0.05 µM | In vitro transcription/translation | [11] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Tylosin D
| Bacterial Strain | MIC (µg/mL) | Reference |
| Kocuria rhizophila ATCC 9341 | 1.56 | [12] |
| Staphylococcus aureus ATCC 9144 | 12.5 | [12] |
| Staphylococcus aureus ATCC 29737 | 12.5 | [12] |
| Staphylococcus haemolyticus ATCC 29970 | 50 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Relomycin.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the microdilution method.[12]
Objective: To determine the lowest concentration of Tylosin D that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Tylosin D stock solution (e.g., 1 mg/mL in a suitable solvent)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the Tylosin D stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in MHB.
-
Inoculate each well of the microtiter plate (except for a negative control well containing only MHB) with 100 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well with bacteria and no antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Tylosin D in which no visible bacterial growth (turbidity) is observed.
In Vitro Translation Inhibition Assay (Fluorescence-based)
This protocol is based on a real-time fluorescence assay.[2][13][14]
Objective: To quantify the inhibitory effect of Tylosin D on protein synthesis in a cell-free system.
Materials:
-
Cell-free in vitro translation system (e.g., PURExpress®)
-
DNA template encoding a reporter protein (e.g., GFP or Luciferase)
-
Tylosin D at various concentrations
-
Fluorometer or luminometer
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions.
-
Add varying concentrations of Tylosin D to the reactions. Include a no-antibiotic control and a no-template control.
-
Incubate the reactions at the recommended temperature (e.g., 37°C).
-
Monitor the fluorescence or luminescence signal in real-time or at a fixed endpoint.
-
Plot the signal intensity against the concentration of Tylosin D.
-
Calculate the IC50 value, which is the concentration of Tylosin D that causes a 50% reduction in the reporter protein synthesis compared to the no-antibiotic control.
Ribosome Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the binding of Tylosin D to the ribosome.
Objective: To determine the dissociation constant (Kd) of Tylosin D for the bacterial ribosome.
Materials:
-
Purified 70S ribosomes
-
Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin)
-
Tylosin D at various concentrations
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)
-
FP-capable plate reader
Procedure:
-
In a microplate, add a constant concentration of the fluorescent macrolide probe and purified ribosomes.
-
Add increasing concentrations of unlabeled Tylosin D to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization of each well.
-
The binding of the fluorescent probe to the ribosome results in a high FP signal. As Tylosin D displaces the probe, the FP signal will decrease.
-
Plot the change in FP against the concentration of Tylosin D and fit the data to a competitive binding equation to determine the Ki, which can be converted to Kd.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of Relomycin's mechanism of action and the experimental workflows.
Caption: Molecular mechanism of Relomycin (Tylosin D) action.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Ribosome Binding Assay using Fluorescence Polarization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. The structures of four macrolide antibiotics bound to the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies on the interaction between a ribosomal complex active in peptide bond formation and the macrolide antibiotics tylosin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of protein synthesis on the ribosome by tildipirosin compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
